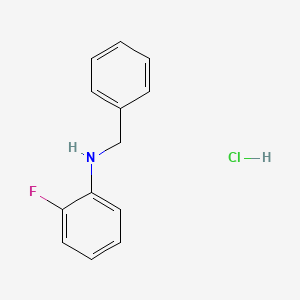

N-benzyl-2-fluoroaniline hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

N-benzyl-2-fluoroaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9,15H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFKEMDHDPLAHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1987680-56-7 | |

| Record name | N-benzyl-2-fluoroaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-fluoroaniline hydrochloride can be achieved through various methods. One common approach involves the nucleophilic substitution reaction of 2-fluoronitrobenzene with benzylamine, followed by reduction of the nitro group to an amine . The reaction conditions typically include the use of a reducing agent such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-2-fluoroaniline hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-benzyl-2-fluoronitrobenzene.

Reduction: Reduction of the nitro group to an amine is a common reaction.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

Oxidation: N-benzyl-2-fluoronitrobenzene.

Reduction: N-benzyl-2-fluoroaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the potential of N-benzyl-2-fluoroaniline derivatives as selective antibacterial agents. Specifically, they exhibit significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows for the development of formulations that can be used in sustained release tablets, injections, and other pharmaceutical forms. For instance, a formulation study indicated that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 6.25 μM against gram-positive bacteria, making them promising candidates for new antibiotic therapies .

Anticonvulsant Activity

Research has also pointed to the anticonvulsant properties of related compounds derived from N-benzyl-2-fluoroaniline. A study demonstrated that 2-substituted N-benzyl-2-acetamidoacetamides exhibit potent anticonvulsant activities, suggesting that derivatives of N-benzyl-2-fluoroaniline could be explored for similar therapeutic effects .

Organic Synthesis

N-benzyl-2-fluoroaniline hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:

- Synthesis of Ureas and Carbamates : The compound can be converted into N-substituted ureas and carbamates through base-catalyzed condensation reactions. This process is significant for creating fluorinated chemicals which are valuable in pharmaceuticals and agrochemicals .

- Photochemical Reactions : The compound's derivatives can undergo photochemical reactions to form more complex structures, expanding its utility in synthetic organic chemistry. This includes the synthesis of polyurethanes via reactions with diols under UV irradiation conditions .

Materials Science

This compound is also explored for its potential applications in materials science:

- Polymer Chemistry : The ability to synthesize fluorinated polymers using this compound opens avenues for developing materials with unique properties such as enhanced thermal stability and chemical resistance. The incorporation of fluorinated segments into polymers can lead to applications in coatings, adhesives, and other advanced materials .

- Antibacterial Formulations : A clinical study involving the formulation of N-benzyl aniline derivatives demonstrated their effectiveness against MRSA, with specific formulations yielding promising results in vitro .

- Synthesis of Fluorinated Polymers : Research conducted on photochemical methods revealed that this compound could be effectively utilized to synthesize novel fluorinated compounds under UV light conditions, showcasing its versatility in polymer chemistry .

- Development of Anticonvulsants : Investigations into related compounds have shown significant anticonvulsant activity, indicating potential pathways for developing new therapeutic agents based on N-benzyl-2-fluoroaniline derivatives .

Wirkmechanismus

The mechanism of action of N-benzyl-2-fluoroaniline hydrochloride involves its interaction with various molecular targets. The benzyl group and the fluorine atom can influence the compound’s binding affinity and specificity towards different enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

N-Benzyl-2-fluoroaniline hydrochloride is distinguished by the ortho-fluorine substituent on the aniline ring. This contrasts with analogues like N-(4-Fluorobenzyl)-2-methoxyaniline (CID: 1019565-33-3), where fluorine is in the para position and a methoxy group replaces the amine hydrogen. Such positional differences influence electronic properties:

- Ortho-fluorine enhances steric hindrance and may alter π-π stacking interactions compared to para-substituted derivatives .

- The hydrochloride salt form improves solubility in polar solvents relative to non-salt analogues (e.g., free base forms) .

Reactivity in Catalytic Reactions

N-Benzyl-2-fluoroaniline (free base) has been utilized in palladium-catalyzed C–H olefination reactions. This contrasts with simpler secondary amines (e.g., N-(2-propylaminoethyl)-4-nitroaniline), which lack fluorine and show lower catalytic efficiency in similar reactions .

Physical and Analytical Properties

| Compound | Molecular Weight (g/mol) | Predicted CCS [M+H]⁺ (Ų) | Key Substituents |

|---|---|---|---|

| N-Benzyl-2-fluoroaniline HCl | 229.70 | 144.0 | Ortho-F, benzyl, HCl |

| 4-Benzyl-4-fluoropiperidine HCl | 161.68 | N/A | Fluoropiperidine, HCl |

| N-(4-Fluorobenzyl)-2-methoxyaniline | 261.30 | N/A | Para-F, methoxy |

Data limitations exist for CCS values of non-protonated or non-salt forms. The hydrochloride salt’s stability in solution aligns with trends observed for other amine hydrochlorides (e.g., amitriptyline HCl), which show consistent retention times in RP-HPLC methods .

Biologische Aktivität

N-benzyl-2-fluoroaniline hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmaceutical intermediate. This article provides a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

This compound features a benzyl group attached to a 2-fluoroaniline moiety, which contributes to its unique pharmacological properties.

Anticancer Potential

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including colorectal adenocarcinoma (Caco-2) and human colon cancer (HCT-116) cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 98 | Inhibition of PI3K/AKT signaling pathway |

| HCT-116 | 240.2 | Induction of apoptosis |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against the specific cancer cell line.

Mechanistic Studies

Mechanistic studies have shown that this compound interacts with the phosphoinositide 3-kinase (PI3K) pathway. This interaction results in the modulation of downstream targets such as AKT and BAD, which are critical for cell survival and apoptosis. The induced-fit docking studies suggest that this compound forms hydrogen bonds with key residues in the PI3Kα binding site, enhancing its inhibitory effects on cancer cell proliferation .

Case Studies

In a notable case study, researchers synthesized various derivatives of this compound to evaluate their biological activities. Among these derivatives, some exhibited enhanced potency against colorectal cancer cells compared to the parent compound. This highlights the importance of structural modifications in optimizing therapeutic efficacy.

Table 2: Derivatives and Their Biological Activity

| Compound ID | Structure Modification | IC50 (Caco-2) | IC50 (HCT-116) |

|---|---|---|---|

| 1 | -NH group addition | 80 | 230 |

| 2 | -OCH3 substitution | 70 | 200 |

| 3 | -Cl substitution | 60 | 190 |

These findings suggest that specific modifications can significantly enhance the anticancer properties of compounds derived from this compound.

Q & A

Q. What synthetic methodologies are validated for N-benzyl-2-fluoroaniline hydrochloride preparation?

A two-step approach is commonly employed:

- Step 1 : Benzylation of 2-fluoroaniline using benzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the free base.

- Step 2 : Hydrochloride salt formation via acidification with concentrated HCl in a polar solvent (e.g., THF). Precipitation is achieved by adding ether/petroleum ether, yielding the final product . Key Considerations: Monitor reaction completion via TLC (silica gel, hexane/EtOAc 3:1) and optimize stoichiometry to minimize unreacted starting material.

Q. How can HPLC be optimized for purity assessment of this compound?

A validated HPLC protocol for related hydrochlorides (e.g., clonidine HCl) uses:

- Column : Kromasil C18 (150 mm × 4.6 mm, 5 μm).

- Mobile Phase : 0.03 M potassium phosphate buffer (pH 3.0) and methanol (70:30 v/v).

- Detection : UV at 207 nm, flow rate 1 mL/min . Calibration: Linear range of 1–10 µg/mL (r² > 0.999) with RSD < 1.5% for intraday precision.

Q. What spectroscopic techniques confirm structural integrity?

- ¹H/¹³C NMR : Verify benzyl group integration (δ 4.3–4.5 ppm for CH₂) and fluorine-induced splitting in aromatic protons.

- FT-IR : Characteristic N–H stretch (~3400 cm⁻¹) and C–F vibration (~1220 cm⁻¹).

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~236.1 for C₁₃H₁₂ClFN⁺) .

Advanced Research Questions

Q. How do reaction conditions influence hydrochloride salt stability during synthesis?

Acid hydrolysis steps (e.g., using concentrated HCl at 72°C for 4 hours) may degrade the compound if prolonged. Monitor pH (target 1–2) and temperature rigorously. Post-reaction, rapid cooling and precipitation in ether/petroleum ether minimize decomposition . Advanced Tip: Use stability-indicating HPLC methods to track degradation products (e.g., free aniline or benzyl alcohol byproducts) .

Q. What strategies resolve discrepancies in purity data between HPLC and elemental analysis?

Contradictions often arise from hygroscopicity or residual solvents.

- Hygroscopicity Mitigation : Store samples in desiccators with silica gel; pre-dry before analysis.

- Elemental Analysis : Account for HCl counterion (theoretical Cl% ~13.5%). Deviations >0.5% suggest impurities or hydration.

- Complementary Techniques : Combine Karl Fischer titration (water content) and TGA (thermal stability) for holistic validation .

Q. How can impurity profiling be systematically conducted for this compound?

- Forced Degradation Studies : Expose to heat (80°C), UV light, and acidic/alkaline conditions (0.1 M HCl/NaOH, 24 h).

- HPLC-MS Identification : Use a C18 column with gradient elution (methanol:water 50→90% over 20 min) to separate degradation products. Compare fragmentation patterns with reference libraries .

Q. What computational tools predict solubility and reactivity of this compound?

- Solubility : Use Hansen solubility parameters (HSPiP software) to identify optimal solvents (e.g., DMSO, methanol).

- Reactivity : DFT calculations (Gaussian 09) model electrophilic substitution trends at the fluorine-substituted aromatic ring .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.